2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
説明
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 2-oxopyridine core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. This compound’s design leverages the oxadiazole ring’s metabolic stability and the bromine atom’s capacity for halogen bonding, which may improve binding affinity and selectivity compared to simpler analogs.
特性
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-15-5-7-16(8-6-15)12-25-20(29)14-28-13-18(9-10-21(28)30)23-26-22(27-31-23)17-3-2-4-19(24)11-17/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNDHZBGJUFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs in Immunoproteasome Inhibition
highlights five β1i subunit inhibitors (compounds 1–5 ) with acetamide backbones and 2-oxopyridine motifs. Key comparisons include:
Analogs from Screening Data ()
Two compounds from screening data share the 2-oxopyridine-1,2,4-oxadiazole-acetamide scaffold but differ in substituents:
| Compound ID | R-Group on Oxadiazole | N-Substituent on Acetamide | Molecular Weight |
|---|---|---|---|
| M212-1363 | Cyclopropyl | 3-Ethylphenyl | 364.4 g/mol |
| M212-1365 | Cyclopropyl | 3-Isopropylphenyl | 378.4 g/mol |
| Target Compound | 3-Bromophenyl | 4-Methylbenzyl | ~467.3 g/mol |
The target’s 3-bromophenyl group increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to M212-1363 (clogP ~2.8) and M212-1365 (clogP ~3.1). Bromine’s polarizability may promote halogen bonding in hydrophobic pockets, a feature absent in cyclopropyl analogs .
Patent-Based Analogs (–5)
Patents describe compounds with 2-oxopyridine cores but distinct substituents:
- Quinoline-linked acetamides (): These feature bulkier cores (e.g., tetrahydrofuran-3-yl-oxy) but retain acetamide pharmacophores, suggesting divergent therapeutic targets.
Research Findings and Implications
Binding Mechanism and Stability
Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies in reveal that substituent bulk and polarity critically influence β1i subunit binding. For example:
- Compound 1’s benzyl group stabilizes via π-π stacking with Phe31.
- The target compound’s 3-bromophenyl group may form halogen bonds with Lys33, while the 4-methylbenzyl group enhances hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
